molecular formula C6H10N4O2 B12906309 N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide CAS No. 137655-71-1

N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide

Cat. No.: B12906309
CAS No.: 137655-71-1
M. Wt: 170.17 g/mol
InChI Key: GLODJDMQDKUJDP-UHFFFAOYSA-N
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Description

N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isopropylamino group and a formamide group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide typically involves the formylation of an amine precursor. One common method is the reaction of an appropriate amine with formic acid or a formylating agent under controlled conditions. For instance, the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst has been reported to promote the N-formylation of various amines . Another approach involves the use of metal nitrides as nitrogen sources to produce formamide under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide may involve large-scale formylation processes using efficient catalysts and optimized reaction conditions. The choice of catalyst and reaction parameters can significantly impact the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide involves its interaction with molecular targets and pathways within biological systems The compound may act by binding to specific receptors or enzymes, thereby modulating their activity

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide (DMF): A widely used solvent with similar formamide functionality.

    N,N-Dimethylacetamide (DMAc): Another solvent with comparable properties.

    Formamidine derivatives: Compounds with similar formylation chemistry.

Uniqueness

N-(4-(Isopropylamino)-1,2,5-oxadiazol-3-yl)formamide stands out due to its unique oxadiazole ring structure combined with the isopropylamino and formamide groups

Properties

CAS No.

137655-71-1

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

N-[4-(propan-2-ylamino)-1,2,5-oxadiazol-3-yl]formamide

InChI

InChI=1S/C6H10N4O2/c1-4(2)8-6-5(7-3-11)9-12-10-6/h3-4H,1-2H3,(H,8,10)(H,7,9,11)

InChI Key

GLODJDMQDKUJDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NON=C1NC=O

Origin of Product

United States

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